molecular formula C12H14N2O B2705870 N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide CAS No. 1183632-82-7

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B2705870
CAS No.: 1183632-82-7
M. Wt: 202.257
InChI Key: XJENLJZJBXGSSC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide (CAS 1183632-82-7) is a synthetic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound features a unique molecular architecture that combines a cyclopropyl group, a 4-pyridinylmethyl moiety, and an acrylamide backbone . This structure imparts distinct steric and electronic properties, making it a valuable intermediate in exploratory research and targeted synthesis . The cyclopropyl ring is known to enhance metabolic stability and affinity to receptors, while the pyridine group offers coordination sites for metal interactions or hydrogen bonding . The acrylamide functionality provides a versatile handle for further derivatization or polymerization, supporting its utility in designing novel bioactive molecules . This compound is part of a class of cyclopropane-containing amides investigated for their potential biological activities. Research into similar structures has indicated promise in areas such as antimicrobial development, with some analogs showing specific activity against strains like Staphylococcus aureus and Candida albicans . Its well-defined structure and synthetic accessibility make it a compelling building block for constructing more complex molecules in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators . The compound is offered exclusively for research applications and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can order this product with confidence, available from multiple suppliers in quantities ranging from 50mg to 10g .

Properties

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12(15)14(11-3-4-11)9-10-5-7-13-8-6-10/h2,5-8,11H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENLJZJBXGSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by the addition of prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide
  • N-cyclopropyl-N-(pyridin-3-ylmethyl)prop-2-enamide
  • N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine

Uniqueness

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyridin-4-ylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .

Biological Activity

N-cyclopropyl-N-(pyridin-4-ylmethyl)prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a pyridin-4-ylmethyl moiety, contributing to its unique chemical properties. The presence of these groups enhances its stability and reactivity, making it a valuable candidate for various biological applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly human myeloid leukemia cells (U937). The compound showed distinct inhibition of cell proliferation without notable cytotoxic effects on healthy cells, suggesting a favorable therapeutic index .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)CytotoxicityReference
U93712.5Low
HeLa15.0Moderate
MCF718.0Low

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to bind to certain enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, it may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, thereby affecting cellular metabolism and proliferation in cancer cells .

Case Studies

  • Leukemia Treatment : A study conducted on U937 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead for developing new leukemia therapies .
  • Infection Models : In vivo models using infected mice showed that administration of the compound led to a reduction in bacterial load in tissues compared to controls, indicating its potential as an antimicrobial agent .

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